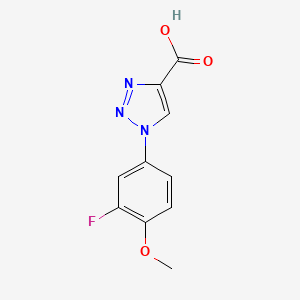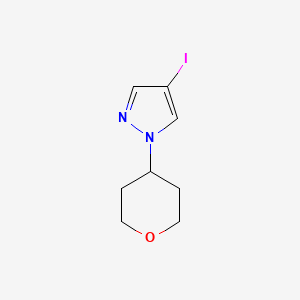
2,2-dichloropropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloropropanenitrile (DCPN) is an organic compound that is widely used in a variety of scientific research applications. It is a colorless, flammable liquid with a pungent odor. It is also known as dichloropropionitrile, dichloroacetone, or dichloropropionitrile. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, pesticides, and fragrances. DCPN is also used as a reagent in organic synthesis and as a solvent for nitrocellulose and other organic compounds.
Wissenschaftliche Forschungsanwendungen
DCPN is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a solvent for nitrocellulose and other organic compounds. It is also used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and fragrances. It is also used as a catalyst in the polymerization of ethylene and propylene.
Wirkmechanismus
DCPN acts as a nucleophile in organic reactions. It reacts with electrophiles, such as halogens and alkyl halides, to form addition products. It also reacts with carbonyl compounds, such as aldehydes and ketones, to form substitution products.
Biochemical and Physiological Effects
DCPN is a toxic compound and can cause irritation to the eyes and skin. Inhalation of the vapor can cause respiratory irritation and central nervous system depression. Ingestion of the compound can cause nausea, vomiting, and diarrhea. Prolonged exposure to high concentrations of the compound can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
DCPN is a useful reagent in organic synthesis, as it is relatively inexpensive and readily available. It is also relatively stable, and can be stored for long periods of time. However, it is a toxic compound and should be handled with caution. It is also flammable, and should be stored away from sources of ignition.
Zukünftige Richtungen
DCPN has a wide range of uses in scientific research and is a key intermediate in the synthesis of many compounds. Future research could focus on developing new methods for synthesizing DCPN, as well as exploring new applications for the compound. Additionally, research could be conducted to investigate the biochemical and physiological effects of DCPN, as well as potential methods of mitigating these effects. Finally, research could be conducted to explore the potential of DCPN as a catalyst in other reactions, such as the polymerization of ethylene and propylene.
Synthesemethoden
DCPN is synthesized from the reaction of acetonitrile and chlorine gas in the presence of a catalyst, such as copper or iron. The reaction proceeds as follows:
CH3CN + Cl2 → DCPN + HCl
The reaction is typically carried out at temperatures ranging from 50-90 °C and pressures ranging from 1-5 atmospheres. The reaction is typically complete within 1-2 hours.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,2-dichloropropanenitrile can be achieved through the reaction of 2,2-dichloropropanamide with phosphorus pentachloride (PCl5) followed by hydrolysis of the resulting nitrile chloride.", "Starting Materials": [ "2,2-dichloropropanamide", "Phosphorus pentachloride (PCl5)", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-dichloropropanamide in anhydrous dichloromethane.", "Step 2: Add phosphorus pentachloride (PCl5) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction by slowly adding water to the reaction mixture while stirring.", "Step 4: Extract the organic layer with dichloromethane and wash with water.", "Step 5: Dry the organic layer over anhydrous magnesium sulfate and filter.", "Step 6: Concentrate the organic layer under reduced pressure to obtain 2,2-dichloropropanenitrile as a colorless liquid." ] } | |
CAS-Nummer |
594-40-1 |
Produktname |
2,2-dichloropropanenitrile |
Molekularformel |
C3H3Cl2N |
Molekulargewicht |
124 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




